molecular formula C12H15NO3 B13026515 Benzyl (2R,3R)-3-hydroxy-2-methylazetidine-1-carboxylate

Benzyl (2R,3R)-3-hydroxy-2-methylazetidine-1-carboxylate

Cat. No.: B13026515
M. Wt: 221.25 g/mol
InChI Key: RRBGNZSVKCRDFF-MWLCHTKSSA-N
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Description

Benzyl (2R,3R)-3-hydroxy-2-methylazetidine-1-carboxylate is a chiral compound with significant potential in various fields of scientific research. This compound is characterized by its unique azetidine ring structure, which imparts distinct chemical and biological properties. The presence of both hydroxyl and carboxylate functional groups further enhances its reactivity and versatility in synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl (2R,3R)-3-hydroxy-2-methylazetidine-1-carboxylate typically involves the use of chiral starting materials and catalysts to ensure the desired stereochemistry. One common method involves the reaction of a chiral azetidine derivative with benzyl chloroformate under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane, and the product is purified using column chromatography .

Industrial Production Methods

Industrial production of this compound may involve more scalable processes, such as continuous flow synthesis. This method allows for the efficient and consistent production of large quantities of the compound. The use of automated systems and real-time monitoring ensures high purity and yield .

Chemical Reactions Analysis

Types of Reactions

Benzyl (2R,3R)-3-hydroxy-2-methylazetidine-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Benzyl (2R,3R)-3-hydroxy-2-methylazetidine-1-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and antiviral properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of chiral pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of Benzyl (2R,3R)-3-hydroxy-2-methylazetidine-1-carboxylate involves its interaction with specific molecular targets. The compound’s chiral nature allows it to selectively bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or modulation of metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzyl (2R,3R)-3-hydroxy-2-methylazetidine-1-carboxylate is unique due to its specific azetidine ring structure and the presence of both hydroxyl and carboxylate functional groups. This combination of features imparts distinct reactivity and biological activity, making it a valuable compound in various fields of research .

Properties

Molecular Formula

C12H15NO3

Molecular Weight

221.25 g/mol

IUPAC Name

benzyl (2R,3R)-3-hydroxy-2-methylazetidine-1-carboxylate

InChI

InChI=1S/C12H15NO3/c1-9-11(14)7-13(9)12(15)16-8-10-5-3-2-4-6-10/h2-6,9,11,14H,7-8H2,1H3/t9-,11-/m1/s1

InChI Key

RRBGNZSVKCRDFF-MWLCHTKSSA-N

Isomeric SMILES

C[C@@H]1[C@@H](CN1C(=O)OCC2=CC=CC=C2)O

Canonical SMILES

CC1C(CN1C(=O)OCC2=CC=CC=C2)O

Origin of Product

United States

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